molecular formula C7H8N4 B3118339 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2369-83-7

2-Methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B3118339
CAS RN: 2369-83-7
M. Wt: 148.17 g/mol
InChI Key: ZEULJGWEVNSXFT-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound with the CAS Number: 2369-83-7 . It has a molecular weight of 148.17 . This compound is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives has been widely studied . A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The overall yield of these compounds is high, and the sub-products generated during this synthesis are methanol, dimethylamine, and water .


Molecular Structure Analysis

The molecular structure of 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions of 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine have been studied in the context of its use as a fluorophore . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .


Physical And Chemical Properties Analysis

2-Methylpyrazolo[1,5-a]pyrimidin-7-amine is a solid at room temperature . It has a melting point of 184-187°C . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .

Scientific Research Applications

Antitumor Properties

Pyrazolo[1,5-a]pyrimidines exhibit promising anticancer potential. Researchers have synthesized various derivatives of this scaffold and investigated their effects on cancer cells. These compounds can act as inhibitors of specific enzymes involved in cancer progression, making them valuable candidates for drug development .

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine core has been studied for its ability to inhibit enzymes. By targeting specific enzymes, these compounds can modulate biological processes. Researchers have explored their inhibitory effects on kinases, proteases, and other enzyme families .

Photophysical Properties

Pyrazolo[1,5-a]pyrimidines possess significant photophysical properties. These include fluorescence and phosphorescence, making them useful in designing fluorescent probes and sensors. Their photobleaching performance compares favorably with commercial probes .

Drug Design and Discovery

The structural versatility of pyrazolo[1,5-a]pyrimidines allows for modifications throughout their periphery. This flexibility makes them privileged scaffolds for combinatorial library design and drug discovery. Researchers have explored their potential as selective inhibitors for specific isoforms, such as PI3K δ .

Materials Science

Beyond medicinal applications, pyrazolo[1,5-a]pyrimidines have attracted attention in material science due to their unique structure. Researchers have investigated their use in catalysts and materials, opening up new avenues for innovation in chemistry and materials engineering.

Other Applications

While the above fields represent key areas, pyrazolo[1,5-a]pyrimidines continue to find applications in diverse domains. Their versatile nature invites exploration in fields such as organic synthesis, bioorganic chemistry, and beyond.

Safety and Hazards

While specific safety and hazards information for 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine was not found, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemical compounds .

Future Directions

2-Methylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives have potential applications in various fields. They have been identified as strategic compounds for optical applications . Moreover, they have been studied for their anticancer potential and enzymatic inhibitory activity . Future research could focus on exploring these applications further and developing new synthetic routes and applications for these compounds .

properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-4-7-9-3-2-6(8)11(7)10-5/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEULJGWEVNSXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277347
Record name 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrazolo[1,5-a]pyrimidin-7-amine

CAS RN

2369-83-7
Record name 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2369-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrazolo[1,5-a]pyrimidin-7-amine
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URL https://comptox.epa.gov/dashboard/DTXSID201277347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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